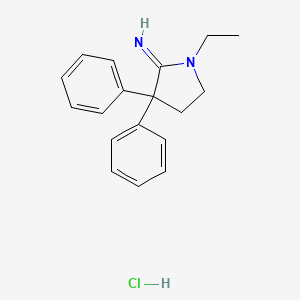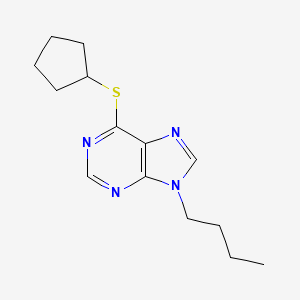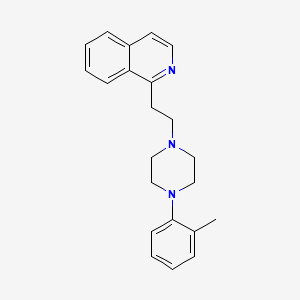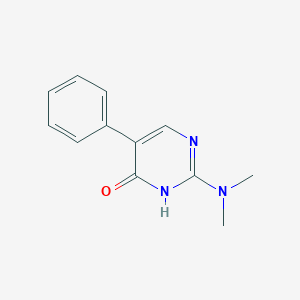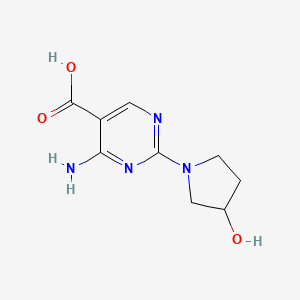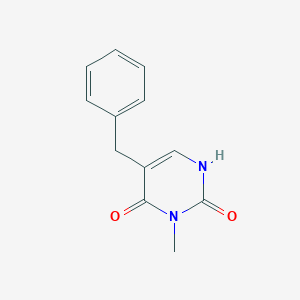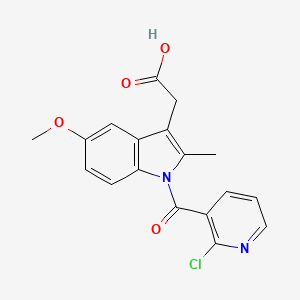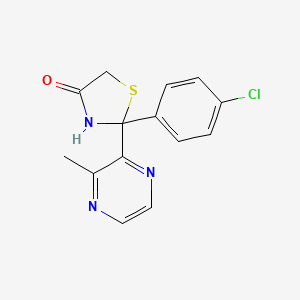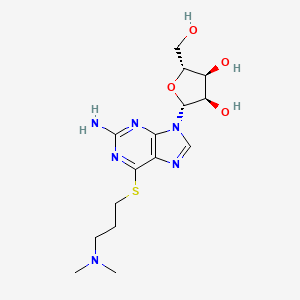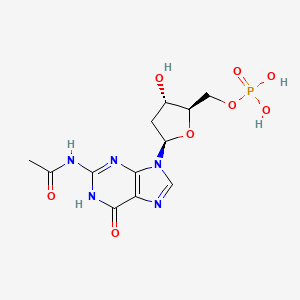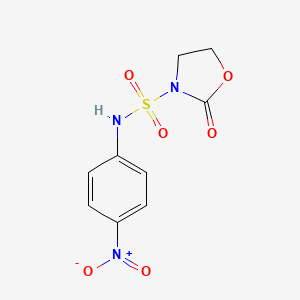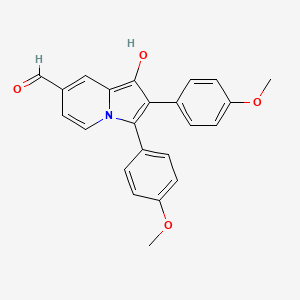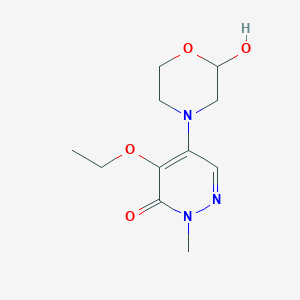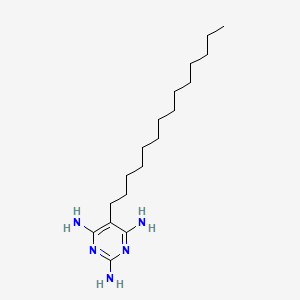
5-Tetradecylpyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tetradecylpyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C18H35N5 It is a derivative of pyrimidine, characterized by the presence of a tetradecyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tetradecylpyrimidine-2,4,6-triamine typically involves the reaction of pyrimidine derivatives with tetradecylamine under specific conditions. One common method involves the use of a condensation reaction between 2,4,6-triaminopyrimidine and tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Tetradecylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Tetradecylpyrimidine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Tetradecylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to nucleic acids and proteins, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: A precursor in the synthesis of 5-Tetradecylpyrimidine-2,4,6-triamine.
5-Tetradecyl-2,4-diaminopyrimidine: A structurally similar compound with different substitution patterns.
5-Tetradecyl-2,4,6-trihydroxypyrimidine: Another derivative with hydroxyl groups instead of amino groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a long alkyl chain, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents .
Properties
CAS No. |
94087-77-1 |
|---|---|
Molecular Formula |
C18H35N5 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
5-tetradecylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H35N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(19)22-18(21)23-17(15)20/h2-14H2,1H3,(H6,19,20,21,22,23) |
InChI Key |
ZYBZGAVYYLHNQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(N=C(N=C1N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


